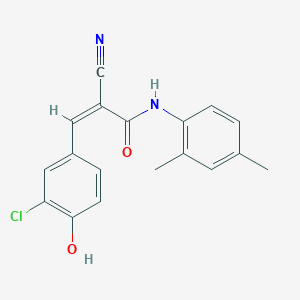
3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is a synthetic compound that has been widely studied for its potential applications in scientific research.
作用機序
The mechanism of action of 3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide is not fully understood. However, it has been suggested that it may act by inhibiting the growth of bacterial and fungal cells by disrupting their cell walls. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. Additionally, it has been shown to exhibit low toxicity to normal cells.
実験室実験の利点と制限
3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent antibacterial, antifungal, and anticancer activities. However, its limitations include its low solubility in water and its potential toxicity to normal cells.
将来の方向性
There are several future directions for the study of 3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Development of more efficient synthesis methods.
3. Investigation of the compound's potential as a photosensitizer in photodynamic therapy.
4. Studies to determine the compound's potential as a drug candidate for the treatment of bacterial, fungal, and cancerous diseases.
5. Exploration of the compound's potential for use in other scientific research applications.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. It exhibits potent antibacterial, antifungal, and anticancer activities and has low toxicity to normal cells. Further studies are needed to fully understand its mechanism of action and explore its potential in various scientific research applications.
合成法
The synthesis of 3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide involves the reaction of 3-chloro-4-hydroxybenzaldehyde and 2,4-dimethylphenylacetonitrile with acryloyl chloride in the presence of a base. The reaction yields this compound as a white solid.
科学的研究の応用
3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide has been studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and anticancer activities. It has also been studied for its potential as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
(Z)-3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-3-5-16(12(2)7-11)21-18(23)14(10-20)8-13-4-6-17(22)15(19)9-13/h3-9,22H,1-2H3,(H,21,23)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGXWPZXZWPOMT-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)O)Cl)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5027363.png)

![N-cyclopropyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5027392.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5027395.png)
![3-(2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5027402.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5027403.png)
![3-[1-(4-hydroxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5027411.png)
![(3R*,4R*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5027416.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5027426.png)
![4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5027433.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(2-fluorophenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5027440.png)
![6-(5-bromo-2-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5027446.png)
![4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5027449.png)